![molecular formula C15H18N2O B2456452 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909336-94-2](/img/structure/B2456452.png)
8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile
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Description
“8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile” is a chemical compound with the CAS Number: 1909336-94-2 . It has a molecular weight of 242.32 . The IUPAC name for this compound is (1R,2S,5R)-8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is stored at room temperature . The physical form of this compound is oil .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have been keenly interested in stereoselectively constructing this basic structure. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for subsequent bicyclic scaffold formation. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Medicinal Chemistry
The compound’s unique structure makes it an attractive scaffold for drug discovery. Researchers have explored its potential as a key synthetic intermediate in total synthesis. Its challenging architecture, however, requires innovative synthetic strategies. By leveraging the 8-azabicyclo[3.2.1]octane core, scientists can design novel molecules with promising pharmacological properties .
properties
IUPAC Name |
8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZMHJFKGAQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC(C1N2CC3=CC=CC=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile |
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